NMR spectra data and assignment for 1-(3-Chloro-2-fluorophenyl)pentan-1-one
NMR spectra data and assignment for 1-(3-Chloro-2-fluorophenyl)pentan-1-one
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra Data and Assignment of 1-(3-Chloro-2-fluorophenyl)pentan-1-one
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure and dynamics of molecules.[1][2] For professionals in drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a critical step. This guide provides a detailed analysis of the NMR spectral data for 1-(3-Chloro-2-fluorophenyl)pentan-1-one, a halogenated aromatic ketone.
The structural complexity of this molecule, featuring a substituted aromatic ring and an aliphatic chain, presents a valuable case study for applying a multi-faceted NMR approach. We will delve into the principles behind spectral acquisition and provide a systematic, logic-driven assignment of its ¹H and ¹³C NMR spectra. This document is designed to serve as a practical reference for researchers and scientists, demonstrating how to leverage one- and two-dimensional NMR experiments for complete structural elucidation.
I. Predicted NMR Spectral Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4' | 7.61 | t | 7.9 | 1H |
| H-6' | 7.45 | t | 7.5 | 1H |
| H-5' | 7.20 | t | 8.0 | 1H |
| H-2 | 2.95 | t | 7.4 | 2H |
| H-3 | 1.70 | sext | 7.5 | 2H |
| H-4 | 1.41 | sext | 7.5 | 2H |
| H-5 | 0.94 | t | 7.4 | 3H |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom # | Predicted Chemical Shift (δ, ppm) |
| C-1 | 198.9 |
| C-2' | 159.2 (d, ¹JCF ≈ 250 Hz) |
| C-1' | 134.1 |
| C-4' | 131.5 |
| C-6' | 128.0 |
| C-5' | 125.2 |
| C-3' | 121.8 |
| C-2 | 40.1 |
| C-3 | 26.5 |
| C-4 | 22.4 |
| C-5 | 13.9 |
Note: The C-F coupling constant is an estimated value based on typical ranges.
II. Experimental Protocols for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental approach is paramount. The following protocols represent a robust methodology for analyzing small organic molecules like 1-(3-Chloro-2-fluorophenyl)pentan-1-one.
A. Sample Preparation
The first step in any NMR experiment is meticulous sample preparation.[1] The choice of solvent and concentration can significantly impact spectral quality.
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Analyte Weighing: Accurately weigh approximately 5-10 mg of 1-(3-Chloro-2-fluorophenyl)pentan-1-one.
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Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal.
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Dissolution: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).
-
Homogenization: Gently vortex the sample to ensure a homogeneous solution.
B. Spectrometer Setup and Data Acquisition
These protocols are based on a standard 500 MHz NMR spectrometer.
1. 1D ¹H NMR Spectroscopy
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Rationale: This is the primary experiment for determining the number of unique proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns.
-
Protocol:
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Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
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Perform locking and shimming procedures to optimize the magnetic field homogeneity.
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Use a standard single-pulse sequence (e.g., Bruker's zg30).
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Set the spectral width to cover a range of -2 to 12 ppm.
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Acquire data with 16 to 32 scans, a relaxation delay (d1) of 2 seconds, and an acquisition time of at least 4 seconds to ensure good resolution.
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Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
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2. 1D ¹³C{¹H} NMR Spectroscopy
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Rationale: This experiment identifies all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to a series of single peaks.
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Protocol:
-
Use a standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30).
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire data with a sufficient number of scans (typically 512 or more) to achieve a good signal-to-noise ratio, using a relaxation delay of 2 seconds.
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Process the data similarly to the ¹H spectrum.
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3. 2D Correlation Spectroscopy (COSY)
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Rationale: Homonuclear Correlation Spectroscopy (COSY) reveals which protons are spin-spin coupled to each other, typically through two or three bonds. This is essential for tracing out the connectivity of proton networks, such as the aliphatic chain.
-
Protocol:
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
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Acquire data with 256-512 increments in the indirect dimension (t1) and 8-16 scans per increment.
-
Process the 2D data to generate a contour plot showing cross-peaks that connect coupled protons.
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4. 2D Heteronuclear Single Quantum Coherence (HSQC)
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Rationale: HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most definitive way to link proton and carbon assignments.
-
Protocol:
-
Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Set the ¹³C spectral width to encompass all carbon signals.
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Acquire data with 256-512 increments in t1 and 16-32 scans per increment.
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The resulting spectrum will show a cross-peak for each C-H bond.
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III. Spectral Analysis and Structural Assignment
The cornerstone of this guide is the logical deduction of the molecular structure by interpreting the predicted NMR data. The numbering scheme below will be used for all assignments.
Caption: Numbering scheme for 1-(3-Chloro-2-fluorophenyl)pentan-1-one.
A. ¹H NMR Spectrum Assignment
The proton spectrum can be divided into two distinct regions: the downfield aromatic region (7.20-7.61 ppm) and the upfield aliphatic region (0.94-2.95 ppm).
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Aromatic Region (H-4', H-5', H-6'):
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The signals at δ 7.61 (H-4') , δ 7.45 (H-6') , and δ 7.20 (H-5') are characteristic of protons on a benzene ring.[3] Their downfield shift is due to the diamagnetic anisotropy of the aromatic ring current.
-
Each signal is predicted as a triplet, which arises from coupling to two neighboring aromatic protons. For example, H-4' is coupled to H-5', and H-5' is coupled to both H-4' and H-6'. The specific chemical shifts are influenced by the electron-withdrawing effects of the fluorine, chlorine, and carbonyl substituents.
-
-
Aliphatic Chain (H-2 to H-5):
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δ 2.95 (t, 2H, H-2): This triplet is the most downfield signal in the aliphatic region. Protons on a carbon alpha to a carbonyl group (α-protons) are deshielded and typically appear in the 2.1–2.6 ppm range.[4] The adjacent aromatic ring further deshields these protons to δ 2.95. The triplet multiplicity is due to coupling with the two H-3 protons.
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δ 1.70 (sext, 2H, H-3): This signal corresponds to the methylene group at the 3-position. It is split into a sextet by the two H-2 protons and the two H-4 protons (2+2+1=5, predicted as sextet).
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δ 1.41 (sext, 2H, H-4): This methylene group is further upfield. It is split into a sextet by the two H-3 protons and the three H-5 protons (2+3+1=6).
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δ 0.94 (t, 3H, H-5): This upfield triplet is characteristic of a terminal methyl group in an alkyl chain. It is split into a triplet by the two neighboring H-4 protons.
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B. ¹³C NMR Spectrum Assignment
The carbon spectrum provides the structural backbone of the molecule.
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Carbonyl Carbon:
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Aromatic Carbons (C-1' to C-6'):
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δ 159.2 (C-2'): This signal is assigned to the carbon directly bonded to the highly electronegative fluorine atom. This carbon experiences a strong deshielding effect, shifting it significantly downfield. Furthermore, it will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.
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δ 121.8 (C-3'): The carbon attached to the chlorine atom is also shifted due to halogen substitution.
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δ 134.1 (C-1'): This is the ipso-carbon, the point of attachment for the pentanoyl group. Its chemical shift is influenced by the carbonyl substituent.
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δ 131.5 (C-4'), δ 128.0 (C-6'), δ 125.2 (C-5'): These signals are assigned to the remaining protonated aromatic carbons. Their precise assignment would be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals 2- and 3-bond correlations between protons and carbons. For instance, the H-2 protons would show a correlation to C-1' and C-6'.
-
-
Aliphatic Carbons (C-2 to C-5):
-
δ 40.1 (C-2): The carbon alpha to the carbonyl group is the most deshielded in the aliphatic chain, typically resonating around 30-50 ppm.[4]
-
δ 26.5 (C-3), δ 22.4 (C-4), δ 13.9 (C-5): These signals correspond to the rest of the pentanoyl chain. The chemical shift decreases as the distance from the electron-withdrawing carbonyl group increases, with the terminal methyl carbon (C-5) being the most upfield (shielded).
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IV. The Role of 2D NMR in Validating the Structure
A complete and self-validating assignment relies on 2D NMR experiments to confirm the connectivities deduced from 1D spectra.
Caption: A generalized workflow for NMR-based structure elucidation.
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COSY: A COSY spectrum would show a cross-peak between H-2 (δ 2.95) and H-3 (δ 1.70), confirming their adjacency. Similarly, correlations would be observed between H-3/H-4 and H-4/H-5, unequivocally establishing the pentanoyl chain's proton network.
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HSQC: An HSQC spectrum would provide direct, one-bond C-H correlations. For example, it would show a cross-peak linking the proton signal at δ 2.95 (H-2) to the carbon signal at δ 40.1 (C-2), and the proton at δ 0.94 (H-5) to the carbon at δ 13.9 (C-5), solidifying the assignments for all protonated carbons.
-
HMBC (Hypothetical): While not explicitly predicted, an HMBC experiment would reveal long-range (2-3 bond) C-H correlations. Key expected correlations would include:
-
H-2 protons (δ 2.95) to the carbonyl carbon C-1 (δ 198.9) and the aromatic carbons C-1' and C-6'.
-
Aromatic proton H-6' to carbons C-1', C-2', and C-5'. These correlations are crucial for piecing together the different fragments of the molecule and confirming the final structure.
-
V. Conclusion
This guide has provided a comprehensive framework for the acquisition and interpretation of NMR data for 1-(3-Chloro-2-fluorophenyl)pentan-1-one. Through a systematic analysis of predicted ¹H and ¹³C NMR spectra, we have demonstrated a logical workflow for assigning every signal to its corresponding atom within the molecular structure. The causality behind experimental choices, such as solvent selection and the application of specific 1D and 2D NMR experiments, has been explained to ensure a self-validating and trustworthy analytical process. This detailed approach, combining foundational NMR principles with advanced 2D correlation techniques, serves as a robust template for the structural elucidation of complex small molecules in any research and development setting.
References
-
Springer Nature Experiments. NMR Protocols and Methods. [Link]
-
Barreira, L., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]
-
Cision PR Newswire. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]
-
NC State University Libraries. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
Journal of the American Chemical Society. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. [Link]
-
Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance Volume 51. [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
-
RCSB Protein Data Bank. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. [Link]
-
OpenOChem Learn. Ketones. [Link]
-
Oregon State University. (2020). CH 336: Ketone Spectroscopy. [Link]
-
Professor Carbon. (2021). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. YouTube. [Link]
-
Modgraph. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]
-
Michigan State University. Proton NMR Table. Department of Chemistry. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. [Link]
-
Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]
-
Chemaxon. NMR Predictor - Documentation. [Link]
-
Colorado State University. CASCADE. [Link]
-
Reddit. (2013). 13C NMR of pentafluorophenyl group. r/chemistry. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
-
The Metabolomics Innovation Centre. CASPRE - 13C NMR Predictor. [Link]
-
University of Colorado Boulder. NMR Chart. Department of Chemistry. [Link]
-
NMRdb.org. Predict 1H proton NMR spectra. [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
-
MRI Questions. Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0220350). [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Coupling Constants. [Link]
-
MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (2000). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups. [Link]
-
SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. [Link]
Sources
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Ketones | OpenOChem Learn [learn.openochem.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
